molecular formula C21H19N3O3 B11651674 2-cyclopropyl-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]quinoline-4-carbohydrazide

2-cyclopropyl-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]quinoline-4-carbohydrazide

Cat. No.: B11651674
M. Wt: 361.4 g/mol
InChI Key: JQXUPGQHWCPLBO-FSJBWODESA-N
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Description

2-cyclopropyl-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]quinoline-4-carbohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a quinoline core, a cyclopropyl group, and a hydrazide linkage, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]quinoline-4-carbohydrazide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor such as diazomethane.

    Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the quinoline derivative with hydrazine hydrate.

    Condensation with 2,4-Dihydroxyphenylacetaldehyde: The final step involves the condensation of the hydrazide with 2,4-dihydroxyphenylacetaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, forming quinones.

    Reduction: Reduction reactions can target the carbonyl group in the hydrazide linkage, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 2-cyclopropyl-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]quinoline-4-carbohydrazide has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent, due to its ability to modulate specific molecular targets.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]quinoline-4-carbohydrazide: Similar structure but with methoxy groups instead of hydroxyl groups.

    2-cyclopropyl-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide: Similar structure but with a pyridine ring instead of a quinoline ring.

Uniqueness

The uniqueness of 2-cyclopropyl-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]quinoline-4-carbohydrazide lies in its combination of a quinoline core with a cyclopropyl group and a hydrazide linkage. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-12(15-9-8-14(25)10-20(15)26)23-24-21(27)17-11-19(13-6-7-13)22-18-5-3-2-4-16(17)18/h2-5,8-11,13,25-26H,6-7H2,1H3,(H,24,27)/b23-12+

InChI Key

JQXUPGQHWCPLBO-FSJBWODESA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3)/C4=C(C=C(C=C4)O)O

Canonical SMILES

CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3)C4=C(C=C(C=C4)O)O

Origin of Product

United States

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